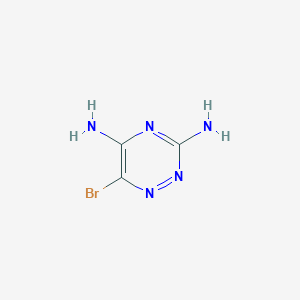

6-Bromo-1,2,4-triazine-3,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQHFUWOOKMCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=NC(=N1)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571622 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104405-59-6 | |

| Record name | 6-Bromo-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1,2,4 Triazine 3,5 Diamine and Its Precursors/derivatives

Strategies for Triazine Ring Formation and Functionalization

The formation of the 1,2,4-triazine (B1199460) core is a fundamental step in the synthesis of 6-Bromo-1,2,4-triazine-3,5-diamine. Both classical and advanced methods are employed to construct this heterocyclic system.

Classical Cyclization Approaches

Traditional methods for forming the 1,2,4-triazine ring often involve the condensation of 1,2-dicarbonyl compounds with amidrazones. A prominent classical route is the Bamberger triazine synthesis. While versatile, these methods can sometimes require harsh reaction conditions.

A key precursor for the target molecule is 3,5-diamino-1,2,4-triazole. A known method for the synthesis of its nitrate (B79036) salt involves the reaction of hydrazine (B178648) hydrate (B1144303) with nitric acid, followed by the addition of dicyandiamide (B1669379). google.com The reaction is typically carried out at temperatures between 40-60 °C. This triazole can then potentially be converted to the triazine.

Advanced Synthetic Transformations for 1,2,4-Triazine Core

More contemporary approaches offer milder reaction conditions and greater efficiency. Microwave-assisted synthesis has emerged as a valuable technique. For instance, the synthesis of various 1,3,5-triazine (B166579) derivatives has been successfully achieved using microwave irradiation, which significantly reduces reaction times. chim.itresearchgate.netrsc.org While these examples pertain to the 1,3,5-triazine isomer, the principles of microwave-assisted organic synthesis are applicable to the formation of the 1,2,4-triazine core as well.

Bromination Reactions for 6-Substitution

The introduction of a bromine atom at the 6-position of the triazine ring is a crucial step. This can be achieved through either direct bromination of a pre-formed triazine ring or by using a brominated precursor in the cyclization step.

Direct Bromination Methods

The direct bromination of an existing 3,5-diamino-1,2,4-triazine ring is a potential pathway. The reactivity of the triazine ring, which is influenced by the electron-donating amino groups, allows for electrophilic substitution. A study on the bromination of 3-amino-1,2,4-triazine utilized a mixture of bromine (Br₂) in methanol (B129727) and water at room temperature over six hours to achieve bromination. researchgate.net This suggests that similar conditions could be explored for the bromination of 3,5-diamino-1,2,4-triazine. The use of a mild brominating agent in a suitable solvent system is key to controlling the regioselectivity and avoiding over-bromination.

Another approach involves the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide in N,N-dimethylformamide, which depending on the conditions, yields either the 7-bromo or the 5,7-dibromo derivative. nih.gov This highlights the importance of reaction conditions in directing the position of bromination on a fused heterocyclic system.

Indirect Bromination via Precursors

An alternative strategy involves the synthesis and subsequent functionalization of a precursor that already contains the bromine atom. One such precursor is 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione. sigmaaldrich.com This compound can serve as a scaffold upon which the amino groups at positions 3 and 5 can be introduced. The synthesis of this dione (B5365651) would likely involve the cyclization of a brominated starting material, such as a derivative of semicarbazide.

Amination Reactions at 3,5-Positions

The final step in the synthesis, if proceeding via a brominated dione precursor, is the introduction of the amino groups at the 3 and 5-positions. This is typically achieved through nucleophilic substitution reactions.

Introduction of Amino Groups via Amination of Halogenated Triazines

A primary and widely utilized method for synthesizing aminotriazines involves the nucleophilic aromatic substitution of halogenated triazines. In this approach, a triazine ring bearing one or more halogen atoms (typically chlorine or bromine) is treated with an amine. The electron-withdrawing nature of the ring nitrogens renders the carbon atoms electrophilic and susceptible to attack by nucleophiles like ammonia (B1221849) or primary amines.

The reactivity of halogens on a triazine ring is dependent on their position and the number of substitutions already present. For instance, in the case of cyanuric chloride (a 1,3,5-triazine), the substitution of successive chlorine atoms becomes progressively more difficult, requiring harsher reaction conditions. nih.govnih.gov This principle of decreasing reactivity allows for a controlled, stepwise introduction of different nucleophiles. nih.gov The halogen acts as a good leaving group, and its displacement by an amino group is a direct and often high-yielding pathway to aminotriazines.

Alternative Amination Pathways

Beyond the direct amination of halogenated precursors, other synthetic routes are available for constructing aminotriazines. These alternative pathways often involve building the heterocyclic ring from acyclic precursors that already contain the necessary nitrogen functionalities.

One prominent method involves the reaction of dicyandiamide (cyanoguanidine) with nitriles. researchgate.netrsc.org This condensation reaction, often facilitated by microwave irradiation to promote greener synthesis conditions, can produce 2,4-diamino-1,3,5-triazine derivatives in good yields and short reaction times. researchgate.netchim.it Another approach is the three-component reaction of imidates, guanidines, and aldehydes or amides, which provides a versatile route to unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Furthermore, general strategies for forming C-N bonds, such as reductive amination, where an aldehyde or ketone is reacted with an amine to form an imine that is subsequently reduced, represent a fundamental chemical transformation that can be adapted for the synthesis of complex amine-containing molecules. masterorganicchemistry.com

Specific Synthetic Routes to this compound

The synthesis of the specific target molecule, this compound, can be envisioned through distinct pathways, each with its own set of transformations.

Synthesis via Bromination of 1,2,4-triazine-3-amine followed by Chichibabin reaction and further bromination

This multi-step pathway begins with the precursor 1,2,4-triazine-3-amine. sigmaaldrich.com The synthesis would proceed through the following hypothetical sequence:

Initial Bromination: The first step would involve the bromination of 1,2,4-triazine-3-amine to install a bromine atom onto the triazine ring, likely at the 6-position, yielding 3-amino-6-bromo-1,2,4-triazine.

Chichibabin Amination: The resulting bromo-aminotriazine would then undergo a Chichibabin reaction to introduce the second amino group. This reaction involves the direct amination of a heteroaromatic C-H bond using a strong amide base, such as sodium amide (NaNH₂). wikipedia.org The mechanism is a nucleophilic addition of the amide anion (NH₂⁻) to an electron-deficient carbon, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.orgresearchgate.net This would convert the intermediate into a diaminotriazine.

Final Bromination: If the Chichibabin reaction displaced the initial bromine or if the starting material for amination was unbrominated, a final bromination step would be necessary to yield the target compound, this compound.

This route, while chemically plausible, involves multiple steps and the use of hazardous reagents like sodium amide.

Synthesis via Amination of 3-amino-6-bromo-1,2,4-triazine

A more direct and likely more efficient route to this compound involves a nucleophilic aromatic substitution reaction.

This synthesis starts with the commercially available or readily synthesized intermediate, 3-amino-6-bromo-1,2,4-triazine. bldpharm.comnih.govcalpaclab.com This compound is then subjected to amination, where the bromine atom at the 6-position is displaced by an amino group. This reaction is typically carried out using ammonia or a suitable amine source under conditions that facilitate nucleophilic substitution on the electron-deficient triazine ring. This single transformation directly converts the precursor into the final desired product.

Comparison of Synthetic Efficiencies and Yields

When comparing the two proposed synthetic routes, the direct amination of 3-amino-6-bromo-1,2,4-triazine is generally superior in terms of efficiency and practicality.

| Feature | Route 2.4.1 (Multi-step) | Route 2.4.2 (Direct Amination) |

| Starting Material | 1,2,4-triazine-3-amine | 3-amino-6-bromo-1,2,4-triazine |

| Number of Steps | 2-3 steps | 1 step |

| Key Reactions | Bromination, Chichibabin Amination | Nucleophilic Aromatic Substitution |

| Reagents | Brominating agents, Sodium Amide (NaNH₂) | Ammonia or other amine source |

| Likely Efficiency | Lower overall yield due to multiple steps | Higher overall yield, more atom-economical |

| Practicality | More complex, involves hazardous reagents | More straightforward, uses common reagents |

Synthesis of Analogs and Derivatives of this compound

The structure of this compound serves as a scaffold for the synthesis of various analogs and derivatives. The bromine atom is a particularly useful functional handle for modification via cross-coupling reactions. For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be used to react the 6-bromo position with terminal alkynes to generate 6-ethynyl-1,2,4-triazine derivatives. researchgate.net

Similarly, the bromo group can be replaced by other functionalities. For example, it can be displaced by a benzyloxy group by heating with benzyl (B1604629) alcohol in the presence of a base, which can then be deprotected to yield a 6-hydroxy derivative. nih.gov The two amino groups also offer sites for further functionalization, such as alkylation or acylation, to produce a library of N-substituted derivatives, expanding the chemical space for potential applications.

Suzuki Coupling Reactions for Aryl Substitution at C-6 Position

The bromine atom at the C-6 position of the 1,2,4-triazine ring is a key functional group for introducing aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction typically involves the coupling of the bromo-triazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

While direct studies on this compound are not extensively detailed in the provided context, the principles of Suzuki coupling on similar halogenated nitrogen-rich heterocycles are well-established. nih.govnih.gov For instance, the successful palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various (hetero)aryl boronic acids demonstrates the feasibility of this transformation on the triazine core, achieving yields of up to 97%. nih.gov The reaction conditions are optimized to achieve high efficiency and can be applied to a broad range of substrates. nih.gov

Mechanistic studies on unprotected, nitrogen-rich heterocycles highlight that while the free N-H groups can sometimes inhibit the palladium catalyst, specific ligand systems like SPhos and XPhos can overcome this issue, allowing for high yields even under mild conditions. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Triazines This table is a generalized representation based on analogous reactions.

| Parameter | Condition | Source |

| Catalyst | Palladium(II) acetate, Pd(dppf)Cl₂, SPhos/XPhos-based precatalysts | nih.govbeilstein-journals.org |

| Ligand | SPhos, XPhos, dppf | nih.gov |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | nih.govbeilstein-journals.org |

| Boronic Acid | (Hetero)aryl boronic acids | nih.gov |

| Solvent | Dioxane/Water, Toluene, DMF | nih.govnih.gov |

| Temperature | 60-110 °C | nih.govbeilstein-journals.org |

This methodology allows for the synthesis of a wide array of 6-aryl-1,2,4-triazine-3,5-diamines, significantly expanding the chemical space accessible from the bromo precursor.

Derivatization through Amino Functions

The 3,5-diamino substituents on the 1,2,4-triazine ring offer sites for further functionalization. These primary amino groups can undergo a variety of reactions typical for arylamines, including acylation, alkylation, and condensation reactions. For example, a novel series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides were synthesized, demonstrating the reactivity of the amino group towards acylation. nih.gov

Similarly, various 1,3,5-triazine derivatives have been synthesized by reacting the amino groups with amino acids, forming new amide bonds. nih.gov This approach can be extrapolated to this compound to create peptide-triazine conjugates. The reaction typically involves the coupling of the amino group of the triazine with the carboxylic acid of an amino acid, often using standard peptide coupling reagents.

The synthesis of 2,4,6-tri-substituted-1,3,5-triazines often involves the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride with amines. mdpi.comnih.gov While this is a synthetic route to the core rather than a derivatization of an existing amino group, it underscores the robust nature of the C-N bond and the commonality of amino-substituted triazines in chemical synthesis.

Formation of Hybrid Molecules Incorporating 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is frequently incorporated into larger, hybrid molecules to combine its properties with those of other pharmacophores or functional moieties. This strategy aims to create molecules with synergistic or novel activities.

One approach involves linking the triazine core to other heterocyclic systems. For example, hybrid compounds have been synthesized by linking a 2,4-diamino-1,3,5-triazinyl moiety with a coumarin (B35378) or 2-imino-coumarin ring system. nih.gov This was achieved through a condensation reaction between a triazinyl acetonitrile (B52724) derivative and a hydroxybenzaldehyde. nih.gov Similar strategies could be employed starting from a suitably functionalized this compound derivative.

Another strategy involves building the triazine ring onto an existing molecular framework. An efficient aza-Diels-Alder reaction has been used to prepare adducts where two 1,2,4-triazine rings are linked to a central 1,3,4-thiadiazole (B1197879) core. researchgate.net The 1,2,4-triazine ring itself is a valuable component in the design of new molecules with targeted biological applications. mdpi.com

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to larger-scale production of this compound and its derivatives requires careful process optimization to ensure safety, efficiency, and purity.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally friendly ("green") methodologies. For the synthesis of 1,2,4-triazines, several green approaches have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 1,2,4-triazines. tandfonline.comresearchgate.net One-pot condensation reactions of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds have been successfully carried out on the surface of silica (B1680970) gel under microwave irradiation, leading to high yields and short reaction times. tandfonline.com This solvent-free or low-solvent approach significantly reduces the environmental impact.

Another eco-friendly method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst at mild temperatures (60-65 °C), which also provides good yields of 1,2,4-triazine derivatives. researchgate.net Ultrasound-assisted methods, often in aqueous media, have also been developed for the synthesis of related triazine compounds, offering a sustainable alternative to conventional heating. mdpi.com

Table 2: Green Synthesis Approaches for Triazine Derivatives

| Method | Key Features | Advantages | Source |

| Microwave-Assisted | One-pot, silica gel support | High yield, short reaction time, easy work-up | tandfonline.com |

| DBU as Solvent | Catalyst-free | Good yields, mild conditions | researchgate.net |

| Ultrasound-Assisted | Aqueous media | Reduced organic solvent use, energy efficient | mdpi.com |

Development of High-Purity Synthesis Methods

Achieving high purity is critical, especially for applications in materials science and pharmaceuticals. The development of high-purity synthesis methods for 1,2,4-triazine derivatives focuses on minimizing side reactions and simplifying purification.

The synthesis of the pyrrolo[2,1-f] nih.govacs.orgrsc.orgtriazine core of Remdesivir has been optimized for scale-up, with a focus on controlling the impurity profile. acs.org This involves a two-vessel process designed for kilogram-quantity preparation, highlighting the importance of understanding the mechanistic pathway to control by-product formation. acs.org

For materials applications, such as in Organic Light Emitting Diodes (OLEDs), high purity is paramount. acs.org Optimized two-step reaction methods have been developed to improve yield and simplify the purification of complex molecules, ensuring the final materials meet the stringent purity requirements for high-performance devices. acs.org Microwave-assisted synthesis is also noted for producing 1,2,4-triazines in excellent yield and purity, often simplifying the downstream purification process. researchgate.net

Spectroscopic and Advanced Characterization Research of 6 Bromo 1,2,4 Triazine 3,5 Diamine

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations of 6-Bromo-1,2,4-triazine-3,5-diamine. These analyses are crucial for confirming the presence of the triazine ring and its substituents.

Infrared (IR) Spectroscopy Analysis of Triazine Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum provides characteristic signals that confirm the integrity of the 1,2,4-triazine (B1199460) ring system. Key vibrations include the stretching and bending of the ring's carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. The presence of amino groups is also readily identified by their characteristic N-H stretching and bending vibrations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amino groups) | 3400 - 3100 |

| C=N Stretch (Triazine ring) | 1680 - 1620 |

| N-H Bend (Amino groups) | 1650 - 1580 |

| C-N Stretch (Triazine ring) | 1500 - 1400 |

| Ring Bending Modes | Below 1000 |

Note: The exact positions of these bands can be influenced by the solid-state packing and intermolecular interactions.

Raman Spectroscopy Investigation of Molecular Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the triazine ring. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the triazine ring. The C-Br stretching vibration, which may be weak in the IR spectrum, can often be observed in the Raman spectrum.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Symmetric Ring Breathing | 1000 - 950 |

| Ring Deformation Modes | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Note: These are expected ranges and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of the atoms within this compound can be determined.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the most prominent signals in the ¹H NMR spectrum are those corresponding to the protons of the two amino groups. These typically appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. The chemical shift of these protons can be influenced by the solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 7.0 - 8.0 | Broad Singlet |

Note: The chemical shift can vary depending on the solvent and temperature.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy probes the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum will display signals for the three distinct carbon atoms of the triazine ring. The chemical shifts of these carbons are influenced by their direct attachment to electronegative nitrogen atoms and the bromine atom. The carbon atom bonded to the bromine (C6) will typically appear at a different chemical shift compared to the carbons bonded to the amino groups (C3 and C5).

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C3 | 150 - 160 |

| C5 | 150 - 160 |

| C6 | 135 - 145 |

Note: Assignments are based on general knowledge of similar heterocyclic systems and may require 2D NMR for definitive confirmation.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, COSY would primarily be used to confirm the absence of any H-H couplings, as there are no adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this molecule, it would be used to definitively link the amino protons to their respective (though not directly bonded in the carbon skeleton) regions of the molecule if any long-range C-H correlations were observable, but more critically, it confirms the absence of protons on the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For this compound, the molecular formula is C₃H₄BrN₅. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, and ¹⁴N). Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments.

The expected exact masses for the two major isotopic molecular ions are presented in the table below.

| Isotopic Formula | Theoretical Exact Mass (Da) |

| C₃H₄⁷⁹BrN₅ | 188.9698 |

| C₃H₄⁸¹BrN₅ | 190.9677 |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. Analyzing these fragmentation pathways helps to confirm the connectivity of atoms within the molecule.

While specific experimental data for this compound is not available in the cited literature, a hypothetical fragmentation pattern can be proposed based on its structure. Common fragmentation pathways for similar heterocyclic compounds include the loss of small, stable molecules or radicals. For this compound, potential fragmentations could involve:

Loss of H₂NCN: Cleavage of the triazine ring could lead to the loss of a cyanamide (B42294) molecule.

Loss of Br•: The carbon-bromine bond could cleave, resulting in the loss of a bromine radical.

Ring Cleavage: The 1,2,4-triazine ring could undergo more complex cleavage, leading to various smaller fragments.

Observing these characteristic fragments would provide strong evidence for the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

As of this writing, a crystal structure for this compound has not been reported in the publicly accessible literature. However, the crystal structure of the closely related compound, 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione (C₃H₂BrN₃O₂), has been determined and provides insight into the type of structural information that can be obtained. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis

For the illustrative example, 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, single crystal X-ray diffraction revealed its crystal system, space group, and unit cell dimensions. nih.govresearchgate.net This data precisely defines the repeating unit of the crystal lattice.

Crystallographic Data for 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3794(7) |

| b (Å) | 6.7248(6) |

| c (Å) | 8.6383(10) |

| β (°) | 98.792(5) |

| Volume (ų) | 653.27(10) |

| Z | 4 |

Molecular Packing and Intermolecular Interactions

The analysis of the crystal structure of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione also details how the molecules are arranged in the solid state and the non-covalent forces that hold them together. nih.govresearchgate.net In this specific case, the molecules are linked by extensive hydrogen bonds (N-H···O and O-H···O) and interactions involving the bromine and nitrogen atoms (N···Br). nih.govresearchgate.net These interactions create a continuous framework structure. nih.govresearchgate.net A similar analysis for this compound would be expected to reveal a network of hydrogen bonds involving its amino groups, which would be crucial in dictating its solid-state properties.

Advanced Spectroscopic Techniques and Their Application

Beyond mass spectrometry and X-ray crystallography, other advanced spectroscopic techniques would be essential for a full characterization of this compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the number and environment of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the presence of key functional groups, such as N-H bonds in the amine groups and the C=N and C-N bonds within the triazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which are related to its conjugated π-system.

A comprehensive application of these techniques would be required to fully elucidate and confirm the structural and electronic properties of this compound.

UV-Vis Spectroscopy for Electronic Transitions

There is currently a lack of published research specifically detailing the UV-Vis spectroscopic analysis of this compound. While studies on other 1,2,4-triazine derivatives exist and report on their electronic transitions, this specific data for the bromo-diamino substituted compound is not available. nih.govmdpi.com Therefore, a data table of its electronic transitions cannot be provided.

Fluorescence Spectroscopy

No studies dedicated to the fluorescence spectroscopy of this compound were found in the reviewed scientific literature. The applicability of fluorescence spectroscopy and any potential emissive properties of this compound have not been reported. Research on other triazine derivatives has explored their fluorescent properties, but these findings cannot be directly attributed to this compound. nih.gov

Circular Dichroism (CD) Spectroscopy

The subject of chiral derivatives of this compound and their analysis via Circular Dichroism (CD) spectroscopy is not addressed in the available scientific literature. There are no reports on the synthesis of chiral variants of this specific compound or their subsequent chiroptical analysis.

Computational Chemistry and Molecular Modeling of 6 Bromo 1,2,4 Triazine 3,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 6-bromo-1,2,4-triazine-3,5-diamine. These theoretical methods offer insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively focused on this compound are not extensively detailed in publicly available literature, the compound has been synthesized as a key intermediate in the development of novel 1,2,4-triazine-containing compounds. univen.ac.zauniven.ac.za In the broader context of these studies, DFT calculations are often employed to understand the electronic properties of the resulting derivatives. univen.ac.za For this compound, a DFT analysis would typically involve geometry optimization to determine the most stable three-dimensional structure, considering bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are crucial for predicting the molecule's reactivity. The presence of the bromine atom, an electron-withdrawing group, and the amino groups, which are electron-donating, on the 1,2,4-triazine (B1199460) ring creates a unique electronic environment that governs its chemical behavior.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. For this compound, an MEP map would highlight regions of negative and positive electrostatic potential.

The nitrogen atoms of the triazine ring and the amino groups would be expected to exhibit negative potential (electron-rich regions), making them susceptible to electrophilic attack and likely sites for hydrogen bonding. Conversely, the hydrogen atoms of the amino groups would show positive potential (electron-poor regions). The area around the bromine atom would also be of interest, as halogen atoms can exhibit regions of both positive and negative potential, influencing their ability to form halogen bonds and other non-covalent interactions.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Triazine Ring Nitrogens | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Amino Group Nitrogens | Negative | Nucleophilic, Hydrogen Bond Acceptor |

| Amino Group Hydrogens | Positive | Electrophilic, Hydrogen Bond Donor |

| Bromine Atom | Anisotropic (Positive and Negative) | Halogen Bonding, Electrophilic/Nucleophilic Interactions |

Note: This table is based on general principles of chemistry and MEP analysis, as specific published data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and shape of the HOMO indicate the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is likely to be localized on the electron-rich amino groups and the triazine ring. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient triazine ring, influenced by the bromine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Characteristics | Implication |

| HOMO Energy | Relatively High | Good Electron Donor |

| LUMO Energy | Relatively Low | Good Electron Acceptor |

| HOMO-LUMO Gap | Moderate to Small | Suggests Potential for Reactivity |

Note: This table is illustrative and based on the expected electronic properties of the molecule, as specific calculated values from the literature are not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

While the 1,2,4-triazine ring itself is relatively rigid, the exocyclic amino groups of this compound can exhibit rotational flexibility. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable orientations of the amino groups relative to the triazine ring. This analysis would be important for understanding how the molecule might bind to a biological target, as the preferred conformation can influence intermolecular interactions.

MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as water or other solvents. For this compound, simulations in an aqueous environment would reveal the nature of the solvation shell, including the formation of hydrogen bonds between the molecule's nitrogen and hydrogen atoms and the surrounding water molecules.

In the context of its use as a precursor for biologically active compounds, MD simulations could also be employed to model its interactions within a simulated biological environment, such as a cell membrane or the active site of a protein. This would provide valuable information on its potential bioavailability and how it or its derivatives might interact with biological macromolecules.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

Ligand-Protein Interactions and Binding Affinity Prediction

The core of molecular docking lies in the prediction of ligand-protein interactions and the estimation of their binding affinity. This is achieved through scoring functions that calculate the free energy of binding. For the 1,2,4-triazine class of compounds, various studies have demonstrated their potential as inhibitors for a range of protein targets.

For instance, a study on 1,2,4-triazine derivatives as antagonists for the adenosine (B11128) A2A receptor showcased the use of molecular modeling to understand their binding modes. rsc.org The amino-triazine core was found to form crucial hydrogen bonds with residues such as Asn253. rsc.org Another investigation into 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) highlighted the importance of hydrogen bonds and hydrophobic interactions in ligand binding. rsc.org

Table 1: Illustrative Ligand-Protein Interactions for 1,2,4-Triazine Analogs

| Compound/Analog | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |

| 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | GPR84 | Phe101, Phe335, Arg172, Ser169 | Not specified in abstract |

| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives | h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | pIC50 range: 4 to 7.398 |

| 1,2,4-triazine-3(2H)-one derivatives | Tubulin | Not specified in abstract | Docking score up to -9.6 kcal/mol |

This table is illustrative and based on data from related 1,2,4-triazine derivatives, not this compound itself.

Identification of Key Residues for Ligand Binding

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. These residues can be involved in hydrogen bonding, hydrophobic interactions, pi-pi stacking, or electrostatic interactions.

In the case of 1,2,4-triazine derivatives targeting h-DAAO, molecular docking and dynamics simulations identified Gly313, Arg283, Tyr224, and Tyr228 as crucial interacting residues. rsc.org Similarly, for GPR84 antagonists, Phe101, Phe335, Arg172, and Ser169 were found to be key for the binding of a 1,2,4-triazine analog. rsc.org

For this compound, a docking study would aim to pinpoint analogous key residues in a given target. The diamino groups would be expected to interact with polar or charged residues, while the triazine ring itself could participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating the variation in the biological activity of a set of molecules with the variation in their molecular descriptors. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

A study on 6,N2-diaryl-1,3,5-triazine-2,4-diamines successfully built a 3D-QSAR model to guide the design of more potent anticancer compounds. nih.gov Another recent study on 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors developed a QSAR model with a predictive accuracy (R²) of 0.849, highlighting the influence of absolute electronegativity and water solubility on inhibitory activity. acs.org

For this compound, a QSAR study would require a dataset of analogs with varying substituents and their corresponding measured biological activities. By calculating a range of molecular descriptors for these compounds, a predictive model could be generated to estimate the activity of new, untested derivatives.

Identification of Structural Descriptors Influencing Activity

A key benefit of QSAR is the identification of specific structural features or physicochemical properties (descriptors) that are most influential on the biological activity. This provides valuable insights for rational drug design.

In a 3D-QSAR study of 1,2,4-triazine derivatives as h-DAAO inhibitors, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) were used to create contour maps. rsc.org These maps visually represent the regions where steric bulk, electrostatic potential, and other properties should be modified to enhance activity. rsc.org

A hypothetical QSAR analysis of this compound and its analogs might reveal the importance of descriptors such as:

Topological Polar Surface Area (TPSA): Reflecting the potential for hydrogen bonding.

LogP: Representing the hydrophobicity of the molecule.

Molecular Weight and Shape Indices: Describing the steric properties.

Partial Charges on Atoms: Indicating the electrostatic interactions.

Table 2: Common Descriptors in QSAR Studies of Triazine Analogs

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | Absolute Electronegativity | Can modulate binding affinity and reactivity. |

| Hydrophobic | Water Solubility (LogS) | Affects bioavailability and target engagement. |

| Steric | Molecular Volume | Determines the fit within the binding pocket. |

| Topological | Polar Surface Area (PSA) | Correlates with membrane permeability and hydrogen bonding capacity. |

This table provides a generalized overview of descriptors and their potential influence based on studies of related triazine compounds.

Structure Activity Relationship Sar and Lead Optimization Studies of 6 Bromo 1,2,4 Triazine 3,5 Diamine Derivatives

Systematic Structural Modifications at the 6-Position

The substituent at the 6-position of the 1,2,4-triazine (B1199460) ring is a critical determinant of biological activity. Its modification is a primary strategy in lead optimization.

The nature of the substituent at the 6-position, particularly the choice of halogen, can significantly modulate the electronic properties and binding interactions of the molecule. For instance, in the development of lamotrigine, a 2,3-dichlorophenyl group was found to be optimal for its activity profile. nih.gov General studies on heterocyclic compounds have shown that the presence and type of halogen can have a profound effect. Some studies suggest that increasing the atomic mass of the halogen substituent can lead to improved biological activity. rsc.org

In a series of 1,3,5-triazine (B166579) derivatives, replacing a chlorine atom with a non-halogen group like morpholine (B109124) resulted in a marked increase in cytotoxic activity, indicating that while halogens are important, other functionalities can offer superior properties in certain contexts. mdpi.com The introduction of fluorophenylamino moieties has also been highlighted as a key factor for the activity of some triazine compounds. mdpi.com

Table 1: Impact of C6-Substituents on Biological Activity (Illustrative)

| Compound Scaffold | C6-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 1,2,4-Triazine-3,5-diamine | -Phenyl-2,3-di-Cl (Lamotrigine) | Potent anticonvulsant activity | nih.gov |

| 1,3,5-Triazine Derivative | -Cl | Baseline cytotoxic activity | mdpi.com |

| 1,3,5-Triazine Derivative | -Morpholine | Noticeable increase in cytotoxicity vs. -Cl | mdpi.com |

| Cobalt Bis(dicarbollide) | -F, -Cl, -Br, -I | Activity improves with increasing atomic mass; Iodine most selective | rsc.org |

Replacing the bromo group at the C6-position with more complex aryl and heteroaryl rings is a common and effective lead optimization strategy. These larger groups can form additional hydrophobic, pi-stacking, and hydrogen bond interactions with the target protein, enhancing affinity and selectivity.

Studies on a library of N²,6-diaryl-1,3,5-triazine-2,4-diamines found that the introduction of a 3,4,5-trimethoxyphenyl group at the C6-position led to a dramatic increase in antiproliferative potency and high selectivity towards certain cancer cell lines. researchgate.net In another study focused on 1,2,4-triazine derivatives, the incorporation of a 6-methylbenzothiazole (B1275349) moiety produced the most active antitumor compound within the series, highlighting the value of heteroaryl substitutions. nih.gov However, the electronic nature of the substituents on these aryl rings is also crucial; for some 5,6-diaryl-1,2,4-triazine derivatives, the presence of electron-withdrawing groups like nitro or fluoro on the aryl ring led to a decrease in activity against certain enzymes. researchgate.net

Table 2: Effect of C6-Aryl/Heteroaryl Substitution on Anticancer Activity

| Scaffold | C6-Substituent | Biological Activity Highlight | Reference |

|---|---|---|---|

| N²-Aryl-1,3,5-triazine-2,4-diamine | 3,4,5-Trimethoxyphenyl | Dramatic increase in antiproliferative potency | researchgate.net |

| 1,2,4-Triazine-Thioacetamide | 6-Methylbenzothiazole | Most active antitumor compound in the series | nih.gov |

| 5,6-Diaryl-1,2,4-triazine | Phenylhydrazone with NO₂ or F | Decreased activity against COX-2 | researchgate.net |

Modifications to the Amino Groups at 3,5-Positions

The amino groups at the C3 and C5 positions are essential pharmacophoric features, often acting as key hydrogen bond donors. Modifying these groups can fine-tune activity, selectivity, and physicochemical properties.

The presence of unsubstituted, or "free," amino groups is often crucial for establishing key interactions with biological targets. These groups can act as hydrogen bond donors, mimicking the interactions of endogenous ligands like adenine. However, selective substitution on one or more of the amino nitrogens can lead to significant gains in potency and selectivity.

For example, extensive research on N²,6-diaryl-1,3,5-triazine-2,4-diamines, where one amino group is substituted with an aryl moiety, has yielded highly potent anticancer agents. researchgate.netnih.gov This indicates that for certain targets, a substituted amine is preferable to a free one. Conversely, for a series of 1,3,5-triazine hybrids designed as enzyme inhibitors, it was found that disubstituted derivatives were generally more potent than their trisubstituted counterparts, suggesting that excessive substitution can be detrimental to activity. nih.gov This implies a delicate balance where at least one free amino group, or the NH within a substituted amine, remains critical for activity.

When substitution of the amino groups is deemed beneficial, the nature of the substituent plays a pivotal role. SAR studies have explored a range of functionalities to optimize biological activity.

In a series of genistein-O-1,3,5-triazine hybrids, systematic variation of the amino substituent revealed clear trends nih.gov:

Alkyl Chains: Longer carbon chains tended to promote higher activity.

Branching: Ramified (branched) carbon chains also led to more potent compounds.

Cyclic Amines: For cyclic amine substituents, smaller rings resulted in more active derivatives.

This demonstrates that the size, shape, and conformational flexibility of the amino substituent are critical for optimal target engagement.

Table 3: Influence of Amino Substituents on Inhibitory Activity of 1,3,5-Triazine Hybrids

| Amino Substituent Type | Structural Change | Impact on Activity (IC₅₀) | Reference |

|---|---|---|---|

| Acyclic Alkyl | Increasing chain length | Increased activity | nih.gov |

| Acyclic Alkyl | Introducing branching | Increased activity | nih.gov |

| Cyclic Amine | Decreasing ring size | Increased activity | nih.gov |

Rigidification and Conformational Restriction Strategies

Lead optimization often involves strategies to reduce the conformational flexibility of a molecule. A more rigid structure has lower entropic penalty upon binding to its target, which can lead to a significant increase in affinity. Furthermore, locking the molecule into its "bioactive" conformation can improve selectivity and reduce off-target effects.

One common rigidification strategy is the incorporation of cyclic structures. Replacing a flexible, acyclic amino substituent with a cyclic amine like morpholine is a form of conformational restriction. mdpi.comnih.gov An even more pronounced strategy is the creation of fused ring systems. The synthesis of fused 1,2,4-triazine aryl derivatives, for example, creates a larger, more planar, and more rigid scaffold. ijpsr.info By locking the relative orientation of the triazine and an adjacent aryl ring, these tetracyclic analogues can achieve enhanced interaction with the target, leading to improved biological activity. ijpsr.info The specific conformation of triazine derivatives, which can adopt butterfly or propeller shapes depending on the substituents, further underscores the importance of conformational control in designing potent molecules. nih.gov

Bioisosteric Replacements within the Triazine Ring

Bioisosteric replacement is a fundamental strategy in drug design aimed at modifying a lead compound to improve its biological activity, selectivity, pharmacokinetic profile, or to reduce toxicity. nih.govcambridgemedchemconsulting.com This approach involves substituting an atom or a group of atoms with another that possesses similar physicochemical or topological properties. cambridgemedchemconsulting.com For derivatives of 6-Bromo-1,2,4-triazine-3,5-diamine, bioisosteric modifications can be applied to the substituents or the triazine core itself.

Bioisosteric changes are known to significantly alter molecular properties such as size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity, which in turn impacts biological function. nih.gov For instance, in a study on related nih.govnih.govacs.orgtriazino[2,3-c]quinazolines, the bioisosteric replacement of a carbon atom with a sulfur atom was found to modify lipophilicity and decrease affinity towards the COX-1 enzyme. nih.gov This highlights how a subtle change can modulate target selectivity.

The concept can be extended to replacing entire ring systems. Research has shown that replacing one heterocyclic core with another can lead to improved properties. For example, the substitution of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) resulted in compounds with higher polarity and reduced metabolic degradation. rsc.org Similarly, replacing a 1H-1,2,3-triazole with a 1H-tetrazole ring in a different scaffold enhanced anti-leukemic activity, demonstrating that such replacements can be a successful approach in designing novel agents with improved potency. nih.gov In the context of the this compound scaffold, one could envision replacing the triazine ring with other nitrogen-containing heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to explore new interaction patterns with biological targets.

| Bioisosteric Replacement Example | Original Group/Atom | Replacement Group/Atom | Observed Effect | Reference |

|---|---|---|---|---|

| Triazinoquinazoline Analog | Carbon | Sulfur | Decreased affinity toward COX-1; modified lipophilicity | nih.gov |

| Benzamide Scaffold | 1H-1,2,3-triazole | 1H-tetrazole | Enhanced anti-leukemic activity | nih.gov |

| CB2 Ligands | 1,2,4-oxadiazole | 1,3,4-oxadiazole | Higher polarity; reduced metabolic degradation | rsc.org |

| General Replacement | Phenyl | Pyridyl, Thiophene | Often interchangeable to modify properties | cambridgemedchemconsulting.com |

| General Replacement | t-Butyl | Trifluoromethyl oxetane | Decreased lipophilicity; improved metabolic stability | cambridgemedchemconsulting.com |

Pharmacophore Modeling and Design

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model then serves as a template for designing new molecules with potentially enhanced potency and selectivity. For the 1,2,4-triazine class of compounds, pharmacophore and related modeling techniques like 3D-QSAR have been instrumental in guiding lead optimization.

Studies on various triazine derivatives have elucidated key pharmacophoric features for different biological targets:

Adenosine (B11128) A2A Antagonists: For 1,2,4-triazine derivatives targeting the adenosine A2A receptor, modeling suggested that the aminoheterocyclic scaffold forms a key hydrogen bond with the asparagine residue Asn253. acs.org The model also highlighted the importance of a hydrogen bond acceptor at the para-position of an attached aryl ring to interact with His278, along with flanking lipophilic groups to engage with other residues. acs.org

Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: In the development of 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors, a molecular hybridization approach was used to combine the triazine scaffold with other pharmacophoric units like indoles. nih.govnih.gov Molecular modeling confirmed that these hybrid molecules could fit within the ATP-binding site of PDK1, guiding the synthesis of potent and subtype-selective inhibitors. nih.gov

Anticancer Agents: For a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which are structurally related to the target compound, a 3D-QSAR model was successfully developed. rsc.org This model helped to rationalize the structure-activity relationships and was used to design new derivatives with potent and selective antiproliferative activity against triple-negative breast cancer cells. rsc.orgnih.gov

These examples demonstrate that a pharmacophore model for derivatives of this compound would likely involve defining the roles of the two amino groups (as hydrogen bond donors) and the bromine atom (as a potential hydrophobic or halogen-bond-forming feature), along with the spatial requirements for any substituents introduced.

| Target Class | Scaffold | Key Pharmacophoric Features / Interactions | Reference |

|---|---|---|---|

| Adenosine A2A Receptor | 1,2,4-Triazine | H-bond donor to Asn253; H-bond acceptor to His278; Lipophilic groups for Ile66, Ser277 | acs.org |

| PDK1 | 3-Amino-1,2,4-triazine | Ligands fit within the ATP-binding site | nih.gov |

| Anticancer (Breast) | 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | 3D-QSAR model developed based on compound library to guide design | rsc.orgnih.gov |

Strategies for Enhancing Solubility and Bioavailability in Derivatization

Poor aqueous solubility is a major obstacle in drug development, often leading to low bioavailability and limiting the therapeutic potential of a compound. mdpi.comnih.gov For heterocyclic compounds like this compound and its derivatives, which may be hydrophobic, enhancing solubility and bioavailability is a critical aspect of lead optimization. Strategies can be broadly categorized into physical and chemical modifications. japer.in

Chemical Modification Strategies: Chemical derivatization is a primary method to improve these properties by altering the molecule's intrinsic physicochemical characteristics.

Structural Modification: This involves the introduction of polar or ionizable functional groups. For the this compound scaffold, this could be achieved by acylating the amino groups with polar fragments or replacing the C6-bromo substituent with more hydrophilic groups like hydroxyl, methoxy, or small polar heterocycles. In a different context, replacing a phenyl ring with a saturated 2-oxabicyclo[2.2.2]octane core was shown to increase water solubility and metabolic stability. enamine.net

Salt Formation: If the derivative contains sufficiently basic or acidic centers, forming a salt is a common and effective way to increase aqueous solubility and dissolution rate. ijpca.org The amino groups on the triazine ring provide basic centers suitable for salt formation.

Prodrugs: A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This strategy can be used to overcome solubility barriers by masking lipophilic parts of a molecule with hydrophilic moieties that are later cleaved.

Co-crystallization: Forming a co-crystal with a benign, highly soluble co-former can modify the crystal lattice energy and significantly improve the solubility and dissolution profile of the active pharmaceutical ingredient. ijpca.org

Physical Modification Strategies: While not based on derivatization, these formulation approaches are also vital.

Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can enhance the dissolution rate. mdpi.comnih.gov

Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve wettability and solubility. mdpi.com

Co-solvency and Hydrotropy: The use of water-miscible co-solvents or hydrotropes (compounds that enhance the solubility of hydrophobic substances in water) in the formulation can significantly increase drug concentration in solution. acs.orgijpca.org

| Strategy | Approach | Mechanism / Example | Reference |

|---|---|---|---|

| Chemical | Structural Modification | Introduce polar groups (e.g., -OH, -COOH); Replace lipophilic rings with polar bioisosteres. | enamine.net |

| Salt Formation | Ionize basic or acidic functional groups to form highly soluble salts. | ijpca.org | |

| Prodrugs | Attach a cleavable hydrophilic promoiety to temporarily increase solubility. | ||

| Physical | Particle Size Reduction | Micronization or nanonization to increase surface-area-to-volume ratio. | nih.gov |

| Solid Dispersion | Disperse the drug in a hydrophilic polymer matrix (e.g., PVP, PEG). | mdpi.com | |

| Hydrotropy | Use of agents that enhance the solubility of hydrophobic compounds in aqueous solutions. | acs.org |

Mechanistic Investigations of 6 Bromo 1,2,4 Triazine 3,5 Diamine in Biological Systems

Cellular Target Identification and Validation

While no direct studies on 6-Bromo-1,2,4-triazine-3,5-diamine are available, research on analogous compounds with a triazine core offers insights into potential cellular targets.

Enzyme Inhibition Studies

The triazine scaffold is a common feature in various enzyme inhibitors.

Dihydrofolate Reductase (DHFR): Certain dihydro-1,3,5-triazine derivatives have demonstrated potent inhibitory activity against parasitic DHFR. For instance, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited low nanomolar in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum by inhibiting the parasitic DHFR enzyme. rsc.orgmmv.org Additionally, a hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone (B49325) has been shown to potently inhibit recombinant human DHFR. mdpi.com There is no specific data, however, on the DHFR inhibitory activity of this compound.

Protein-tyrosine phosphatase 1B (PTP1B): No studies were identified that specifically investigate the inhibition of PTP1B by this compound or closely related triazine derivatives.

Cyclin-dependent kinase 2 (CDK2): The scientific literature does not currently contain studies on the inhibition of CDK2 by this compound.

Receptor Binding Assays

The triazine nucleus is also a key component in ligands targeting various G protein-coupled receptors (GPCRs).

GPR84: While there is no specific data for this compound, GPR84 is a known target for other triazine-containing compounds. mdpi.com

A2A Adenosine (B11128) Receptor: The 1,3,5-triazine (B166579) scaffold has been utilized to develop ligands for adenosine receptors. researchgate.net However, there are no specific binding assay results available for this compound at the A2A adenosine receptor.

5-HT7 Receptor: Similarly, while derivatives of the 1,3,5-triazine scaffold have been investigated as ligands for serotonin (B10506) receptors, no binding data for this compound at the 5-HT7 receptor has been published.

Identification of Other Molecular Targets

Research into the broader family of s-triazine compounds has revealed a wide range of biological activities, suggesting multiple potential molecular targets. These include roles as antimicrobial and anticancer agents. mdpi.comnih.gov A bromo-Mn(II) complex incorporating a 1,3,5-triazine derivative has demonstrated antioxidant and cytotoxic activities against cancer cell lines. mdpi.com However, specific molecular targets for this compound remain unidentified.

Mechanism of Action Elucidation

Without identified cellular targets, the mechanism of action for this compound cannot be determined. The following sections represent areas for future investigation based on the activities of related compounds.

Signal Transduction Pathway Modulation

The potential for this compound to modulate signal transduction pathways is currently unknown. Should it be found to interact with receptors like the A2A adenosine or 5-HT7 receptors, it could plausibly influence downstream signaling cascades, such as those involving cyclic AMP (cAMP).

Interaction with DNA/RNA

There is no evidence to suggest that this compound directly interacts with DNA or RNA. The biological activities of some related triazine compounds are attributed to enzyme inhibition or receptor binding rather than direct nucleic acid interaction. rsc.orgmmv.orgmdpi.comresearchgate.net

Influence on Cellular Processes (e.g., cell cycle, apoptosis)

There is currently no available scientific literature or published research that investigates the influence of this compound on cellular processes such as the cell cycle or apoptosis. Consequently, there are no detailed findings or data tables to present on this topic.

Cellular Uptake and Distribution Studies

No studies on the cellular uptake and distribution of this compound have been found in the public domain. Research into how this compound is absorbed by cells and where it localizes within cellular compartments has not been published.

Metabolic Stability and Metabolite Identification

There is no available information regarding the metabolic stability of this compound in any biological system. Furthermore, no studies have been published that identify the potential metabolites of this compound.

Resistance Mechanisms (if applicable)

As there are no studies detailing the biological or pharmacological activity of this compound, there is consequently no information available regarding any potential mechanisms of resistance to this compound.

Data Tables

Table 1: Influence of this compound on Cell Cycle Progression

| Cell Line | Concentration | Duration of Exposure | Effect on Cell Cycle Phases |

|---|

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration | Apoptotic Marker | Result |

|---|

Table 3: Cellular Uptake of this compound

| Cell Type | Uptake Mechanism | Kinetic Parameters (Km, Vmax) |

|---|

Table 4: Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|

Table 5: Identified Metabolites of this compound

| Metabolite ID | Chemical Structure | Method of Identification | Biological System |

|---|

Advanced Applications and Therapeutic Potential of 6 Bromo 1,2,4 Triazine 3,5 Diamine and Its Derivatives

Anticancer Research and Development

The 1,3,5-triazine (B166579) ring has been extensively explored as a scaffold for designing molecules with therapeutic benefits, with significant progress in developing anticancer agents. nih.gov Triazine derivatives have been shown to interfere with various signaling pathways to trigger cancer cell death, demonstrating potential efficacy against a range of cancers. nih.gov

Activity against Various Cancer Cell Lines

Derivatives of bromo-triazine have shown significant antiproliferative properties across a variety of human cancer cell lines. Research has demonstrated that the unique chemical structure of these compounds allows for targeted action and efficacy in inhibiting tumor growth. chemimpex.com

A library of 6,N²-diaryl-1,3,5-triazine-2,4-diamine derivatives was evaluated for antiproliferative activity against three breast cancer cell lines. nih.gov The most promising results were observed in the growth inhibition of the triple-negative MDA-MB-231 breast cancer cells, with the active compounds showing selectivity for cancer cells over the non-cancerous MCF-10A breast cell line. nih.gov Similarly, novel imamine-1,3,5-triazine derivatives were tested against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells. rsc.org Certain compounds in this series demonstrated more potent anti-proliferative activity against MDA-MB-231 cells than the parent compound, imatinib (B729). rsc.org

Further studies have explored hybrids of 5,6-diaryl-1,2,4-triazines, which were assessed for their antiproliferative effects on MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. nih.gov One derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine, showed more potent inhibitory effects against these cell lines than the standard chemotherapeutic drug 5-Fluorouracil. nih.gov Additionally, a bromo-Mn(II) complex involving a 1,3,5-triazine derivative showed notable cytotoxicity against HepG-2 (liver carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values of 31.11 ± 2.04 µM and 50.05 ± 2.16 µM, respectively. mdpi.com Other research has identified methyl-nitro-imidazole-triazine derivatives that inhibited the growth of sarcoma 180 by 75% in in vivo tests. nih.gov

| Derivative Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 6,N²-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB-231 (Triple-negative breast cancer) | Selective growth inhibition. | nih.gov |

| Imamine-1,3,5-triazine derivatives | MDA-MB-231 (Breast), HeLa (Cervical), A498 (Kidney) | Potent anti-proliferative activity, surpassing imatinib against MDA-MB-231. | rsc.org |

| 5,6-diaryl-1,2,4-triazine-triazole hybrids | MGC-803 (Gastric), EC-109 (Esophageal), PC-3 (Prostate) | More potent inhibition than 5-Fluorouracil. | nih.gov |

| Bromo-Mn(II) complex with 1,3,5-triazine derivative | HepG-2 (Liver), MCF-7 (Breast) | IC50 values of 31.11 µM (HepG-2) and 50.05 µM (MCF-7). | mdpi.com |

| Methyl-nitro-imidazole-triazine derivatives | Sarcoma 180 | 75% tumor growth inhibition in vivo. | nih.gov |

Targeted Anticancer Therapies

The versatility of the triazine scaffold has enabled its use in developing targeted anticancer therapies that interfere with specific molecular pathways essential for tumor growth and survival. chemimpex.com Several 1,3,5-triazine-based agents have progressed to clinical use, including enasidenib, an inhibitor of isocitrate dehydrogenase 2, and gedatolisib, which targets PI3K and mTOR kinases. nih.govnih.gov

Tyrosine kinases, which are critical in tumorigenesis, have become major targets for drug discovery. nih.gov Derivatives of 1,3,5-triazine have been developed as tyrosine kinase inhibitors (TKIs) targeting various kinases such as EGFR, BTK, and VEGFR. nih.gov For instance, certain 1,3,5-triazine compounds were identified as potent inhibitors of EGFR-TK, exhibiting significant anticancer activity. nih.gov Furthermore, researchers have identified 1,3,5-triazines that act as inhibitors of the PD-1/PD-L1 immune checkpoint axis, which is exploited by tumor cells to evade immune surveillance. nih.gov

Antiviral and Anti-Infective Applications

The structural features of the triazine ring make it a promiscuous scaffold, leading to compounds with a wide array of biological activities, including antiviral, antimicrobial, and antiparasitic effects. mdpi.com

Activity against HIV/AIDS

While research directly on 6-Bromo-1,2,4-triazine-3,5-diamine for anti-HIV activity is limited, related heterocyclic structures have shown promise. Notably, 1,2,3-triazole, a scaffold sometimes hybridized with triazine cores, has been reported to possess a range of biological activities, including anti-HIV properties. nih.gov This suggests a potential avenue for future drug design and molecular hybridization strategies involving triazine derivatives to develop new antiviral agents. nih.gov

Antimicrobial and Antifungal Activity

Derivatives of bromo-triazine have demonstrated significant activity against a variety of bacterial and fungal pathogens.

In one study, novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazine analogues were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov These compounds were tested against eight bacterial strains, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, and four fungal species, such as Aspergillus niger and Candida albicans. nih.gov Several compounds from this series were identified as potential agents with dual antimicrobial and antimycobacterial activities. nih.gov A separate bromo-Mn(II) complex with a 1,3,5-triazine derivative was active against S. aureus, B. subtilis, and P. vulgaris. mdpi.com Other research has shown that some 3-thio-1,2,4-triazine derivatives can inhibit the growth of gram-positive bacteria and fungi. nih.gov

The antifungal potential of triazine derivatives is a significant area of investigation. A derivative featuring a 4-Br substituted phenyl group showed moderate growth inhibition against C. albicans and Cryptococcus neoformans. nih.gov Research into 1,2,4-triazine (B1199460) derivatives has also explored their potential to inhibit lanosterol (B1674476) 14-demethylase (CYP51), a key enzyme in Candida albicans, as a strategy for developing new antifungal therapies. nih.gov

| Derivative Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazines | Bacteria (e.g., S. aureus, E. coli) | Good in vitro antimicrobial activity. | nih.gov |

| Fungi (e.g., A. niger, C. albicans) | Good in vitro antifungal activity. | nih.gov | |

| Bromo-Mn(II) complex with 1,3,5-triazine derivative | Bacteria (S. aureus, B. subtilis, P. vulgaris) | Good antibacterial activity. | mdpi.com |

| Fungi (A. fumigatus, C. albicans) | No activity observed. | mdpi.com | |

| s-Triazine derivative with 4-Br substituted phenyl | Fungi (C. albicans, C. neoformans) | Moderate growth inhibition (~25% at 32 µg/mL). | nih.gov |

| 1,2,4-Triazine derivatives | Fungi (Candida albicans) | Potential inhibitors of lanosterol 14-demethylase (CYP51). | nih.gov |

Antimalarial and Antiparasitic Properties

Triazine derivatives have emerged as potent agents against various parasites, including those responsible for malaria and schistosomiasis.

A series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited in vitro antiplasmodial activity in the low nanomolar range against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. mmv.org These compounds were identified as inhibitors of the parasitic dihydrofolate reductase (DHFR) enzyme. mmv.org Another study on a novel bis-1,2,4-triazine compound, MIPS-0004373, demonstrated rapid and potent activity against all asexual blood stages of P. falciparum. nih.gov

Beyond malaria, the 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising chemical scaffold with broad anti-schistosomal activities. wellcomeopenresearch.org Schistosomiasis is a neglected tropical disease caused by blood flukes, and compounds with this triazine core have shown significant activity on multiple lifecycle stages of Schistosoma mansoni. wellcomeopenresearch.org The structure of some guanamines (1,3,5-triazine-2,4-diamines) has been tuned to yield compounds with antiparasitic profiles. researchgate.net

| Derivative Class | Parasite | Observed Activity | Reference |

|---|---|---|---|

| 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | Plasmodium falciparum (Malaria) | Low nanomolar activity against drug-resistant strains; DHFR inhibition. | mmv.org |

| bis-1,2,4-triazine MIPS-0004373 | Plasmodium falciparum (Malaria) | Rapid and potent activity against all asexual blood stages. | nih.gov |

| 6-(piperazin-1-yl)-1,3,5-triazine derivatives | Schistosoma mansoni (Schistosomiasis) | Broad anti-schistosomal activities across lifecycle stages. | wellcomeopenresearch.org |

Central Nervous System (CNS) Disorders

The 1,2,4-triazine scaffold is recognized for its potential to interact with biological targets within the central nervous system. However, specific research into the direct applications of this compound and its immediate derivatives in CNS disorders is limited.

Anticonvulsant Activity

While the broader class of s-triazine derivatives has been investigated for anticonvulsant properties, there is currently no specific published research detailing the anticonvulsant activity of this compound or its direct derivatives. mdpi.com

Potential in Neuropsychiatric Disorders

General studies on 1,2,4-triazine derivatives have pointed towards their potential in treating neurodegenerative diseases through mechanisms like NLRP3 inflammasome inhibition. acs.org The NLRP3 inflammasome is implicated in a variety of autoimmune, autoinflammatory, and neurodegenerative conditions. acs.org However, specific studies focusing on this compound for neuropsychiatric applications are not yet available in the scientific literature.

Anti-inflammatory and Analgesic Research

The 1,2,4-triazine nucleus is a component of known anti-inflammatory agents. tandfonline.com For instance, Azapropazone, a drug with anti-inflammatory, analgesic, and antipyretic properties, contains a triazine ring and has been used in the treatment of conditions like rheumatoid arthritis and gout. tandfonline.com This suggests the therapeutic potential of this class of compounds. However, specific research data on the anti-inflammatory and analgesic effects of this compound itself or its dedicated derivatives are not extensively documented in available literature. tandfonline.comresearchgate.net

Other Emerging Therapeutic Areas

Antidiabetic Activity

Research has been conducted into the antidiabetic potential of derivatives synthesized from this compound. In one study, a series of these derivatives were evaluated for their ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. The findings indicated that while most compounds showed minimal to moderate activity against α-amylase, they exhibited significant inhibitory effects on α-glucosidase at a concentration of 240μM. researchgate.net This suggests a potential mechanism for regulating postprandial hyperglycemia.

In Vitro Antidiabetic Activity of this compound Derivatives

| Compound Series | Enzyme | Concentration (μM) | Activity Level |

|---|---|---|---|

| 18a-s | α-amylase | 60, 120, 240 | Little to moderate |

| 18a-s | α-glucosidase | 60, 120 | Little to moderate |

| 18a-s | α-glucosidase | 240 | Significant |

Data sourced from a 2024 dissertation at the University of Venda. researchgate.net

Blood Platelet Aggregation Inhibitors

Currently, there is no specific research available in the public domain that investigates the potential of this compound or its derivatives as inhibitors of blood platelet aggregation.

Development of Diagnostic Tools and Probes

The application of this compound in the development of diagnostic tools or molecular probes has not been specifically reported in the available scientific literature. While some triazine derivatives are explored for such purposes, research has not yet focused on this particular compound.

Application in Materials Science and Dyes

The 1,2,4-triazine core is noted for its utility in the field of dyes and pesticides. researchgate.net Furthermore, the Suzuki coupling reaction, which is used to derivatize this compound, is a widely used method in materials research for creating novel organic materials. tandfonline.com Despite this, there are no specific studies detailing the application of this compound or its derivatives in the synthesis of dyes or for specific functions in materials science.